3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride
Overview
Description
3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride: is a chemical compound with the molecular formula C₁₀H₆Cl₂OS and a molecular weight of 245.13 g/mol . It belongs to the class of benzothiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science . This compound is primarily used in research and development settings, particularly in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It’s known that thiophene and its substituted derivatives, which include this compound, have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective against various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway, depending on their substitution . This interaction involves the formation of a resonance-stabilized carbocation .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (24513 g/mol) and its solubility in most organic solvents suggest that it may have good bioavailability.
Result of Action
It’s known that thiophene derivatives have been reported to show inhibitory effects against various organisms .
Action Environment
It’s known that the compound is soluble in most organic solvents but insoluble in water , which suggests that its action and stability may be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is known to form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine and lysine . These interactions can lead to the modification of protein function and activity, making it a useful reagent for studying enzyme mechanisms and protein-protein interactions.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration usedFor example, it has been observed to inhibit certain signaling pathways by modifying key signaling proteins . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the covalent modification of enzymes and proteins, which can result in enzyme inhibition or activation This compound can also bind to DNA and RNA, affecting gene expression and protein synthesis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and apoptosis. These threshold effects are important for determining the safe and effective use of the compound in research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins These interactions influence the compound’s localization and accumulation in different cellular compartments
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride typically involves the chlorination of 4-methyl-1-benzothiophene-2-carbonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves heating the reactants to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chlorination reactions under controlled conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzothiophene derivatives are formed.
Oxidation Products: Oxidized derivatives, such as sulfoxides and sulfones.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Scientific Research Applications
Chemistry: 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Benzothiophene derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and microbial infections .
Industry: The compound is used in the production of advanced materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications in electronics and optoelectronics .
Comparison with Similar Compounds
- 4-Methyl-1-benzothiophene-2-carbonyl chloride
- 3-Chloro-1-benzothiophene-2-carbonyl chloride
- 4-Methyl-1-benzothiophene-2-carboxylic acid
Comparison: 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both a chlorine atom and a methyl group on the benzothiophene ring. This combination of substituents enhances its reactivity and allows for the formation of a diverse range of derivatives.
Properties
IUPAC Name |
3-chloro-4-methyl-1-benzothiophene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2OS/c1-5-3-2-4-6-7(5)8(11)9(14-6)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPPFJZWQYQNII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=C2Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510527 | |
Record name | 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84258-80-0 | |
Record name | 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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